(5-氯-6-羟基吡啶-3-基)(4-(7,8,9,10-四氢吡嗪并[1,2-b]吲唑-1-基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, containing one nitrogen atom . The presence of chlorine and hydroxy groups on the pyridine ring may influence its reactivity. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatility and potential biological activities .
科学研究应用
合成和结构表征
相关吡啶和吡嗪衍生物的合成涉及复杂的化学过程,旨在生产具有潜在生物活性的化合物。帕特尔等人(2011 年)的一项研究详细阐述了从 2-氨基取代的苯并噻唑和 2-氯吡啶-3-羧酸开始合成吡啶衍生物,从而生成具有抗菌活性的化合物 (Patel, Agravat, & Shaikh, 2011)。同样,Revathi 等人(2015 年)的工作展示了氯苯基和哌啶-1-基甲苯酮加合物的晶体结构,突出了这些分子的结构方面 (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015)。
药理学应用
各种研究深入探讨了这些化合物的药理学潜力,特别关注它们的受体激动剂或拮抗剂活性和对疼痛和肥胖等疾病的治疗意义。例如,Tsuno 等人(2017 年)发现新型衍生物作为选择性 TRPV4 拮抗剂,在动物模型中显示出镇痛作用,表明它们在疼痛管理中的用途 (Tsuno et al., 2017)。此外,Kalgutkar 等人(2007 年)探讨了 5-HT2C 受体激动剂的遗传毒性,强调了代谢活化在评估此类化合物的安全性方面的意义 (Kalgutkar et al., 2007)。
作用机制
属性
IUPAC Name |
3-chloro-5-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c21-15-11-13(12-23-19(15)28)20(29)26-9-7-25(8-10-26)18-17-14-3-1-2-4-16(14)24-27(17)6-5-22-18/h5-6,11-12H,1-4,7-10H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOJEVCUPYPQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CNC(=O)C(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。